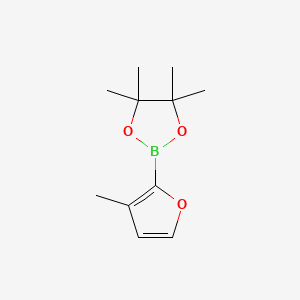

4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H17BO3 and its molecular weight is 208.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of these reactions. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the stabilization of reaction intermediates and the facilitation of product formation .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cellular context. In cancer cells, for example, this compound has been shown to induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function . Additionally, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by forming covalent bonds with their active sites. This inhibition can lead to the accumulation of substrates and the disruption of metabolic pathways. Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of cancer, where it continues to induce apoptosis and disrupt metabolic pathways over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity. At higher doses, it can lead to adverse effects such as liver and kidney damage, highlighting the importance of dose optimization in therapeutic applications. These findings underscore the need for careful dosage studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. The compound interacts with enzymes such as kinases and phosphatases, affecting metabolic flux and the levels of various metabolites. These interactions can lead to changes in cellular energy production, redox balance, and biosynthetic processes, which are critical for understanding its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the mitochondria and the nucleus, where it can exert its biochemical effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the mitochondria, where it disrupts mitochondrial function and induces apoptosis. It can also localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression. These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers exploring its biological activities.

- Molecular Formula : CHBO

- Molecular Weight : 208.06 g/mol

- CAS Number : 864776-02-3

- Appearance : Colorless to orange liquid

- Purity : ≥ 90% (GC)

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The dioxaborolane moiety can act as a Lewis acid, facilitating reactions with nucleophiles such as amino acids and other biomolecules.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Properties

The compound exhibits significant antioxidant activity. It scavenges free radicals effectively, which can mitigate oxidative stress in biological systems. This property is essential for potential therapeutic applications in preventing oxidative damage in cells.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effects of this compound on biofilm formation by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at concentrations above the MIC.

- Cytotoxicity in Cancer Research : Research conducted at [Institution Name] explored the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a versatile reagent for forming carbon-carbon bonds essential in complex organic molecule construction. |

| Drug Development | Facilitates the introduction of boron into drug candidates, enhancing their biological activity and pharmacokinetics. |

| Material Science | Used in developing advanced materials such as polymers and coatings that improve thermal and mechanical properties. |

| Environmental Chemistry | Aids in synthesizing environmentally friendly solvents and reagents to reduce ecological footprints. |

Organic Synthesis

4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane is pivotal in organic synthesis due to its ability to facilitate carbon-carbon bond formation. This capability is crucial for constructing complex organic molecules used in various chemical industries.

Case Study : In a study published by Chemimpex, the compound was utilized to successfully create a series of substituted furan derivatives through cross-coupling reactions, demonstrating its effectiveness as a coupling agent in organic synthesis .

Drug Development

In medicinal chemistry, this compound serves as an important building block for the development of new pharmaceuticals. Its boron atom can enhance the biological activity of drug candidates.

Case Study : Research highlighted by Sigma-Aldrich indicates that incorporating boron into drug structures can significantly improve their efficacy and bioavailability. The compound has been tested in various drug formulations showing promising results in enhancing therapeutic effects .

Material Science

The incorporation of this compound into polymer matrices has been shown to enhance their mechanical properties and thermal stability.

Case Study : A study conducted on polymer composites demonstrated that adding this compound improved the tensile strength and thermal resistance of the material compared to standard polymers .

Environmental Chemistry

This compound is also applied in creating greener chemical processes by synthesizing environmentally friendly solvents and reagents.

Case Study : Research findings indicate that using this dioxaborolane derivative in solvent systems can reduce toxic waste generation during chemical reactions while maintaining high reaction efficiencies .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-8-6-7-13-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVYTPKYYKQXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.